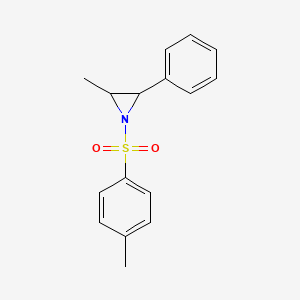
2-Methyl-3-phenyl-1-tosylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-1-tosylaziridine is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a useful intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1-tosylaziridine can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high diastereoselectivity . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which also yields high diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the cyclization of haloamines or amino alcohols. For example, the reaction of olefins with TsNClNa·3H2O in the presence of phenyltrimethyl-ammonium tribromide (PTAB) in acetonitrile at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain compounds.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic ring opening.
Substitution Reactions: The tosyl group can be substituted with other functional groups, providing a pathway to diverse derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bismuth triflate, phenyltrimethyl-ammonium tribromide.
Solvents: Acetonitrile, ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound include open-chain amines, alcohols, and thiols, depending on the nucleophile used .
Applications De Recherche Scientifique
2-Methyl-3-phenyl-1-tosylaziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-3-phenyl-1-tosylaziridine primarily involves the nucleophilic ring opening of the aziridine ring. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of open-chain compounds. The presence of the tosyl group stabilizes the intermediate and facilitates the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
N-Tosylaziridine: Similar structure but without the methyl and phenyl substituents.
2-Phenyl-1-tosylaziridine: Lacks the methyl group but has a similar structure.
Uniqueness
2-Methyl-3-phenyl-1-tosylaziridine is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and provide additional sites for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C16H17NO2S |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-methyl-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
Clé InChI |
VFDVJMZURMPFOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



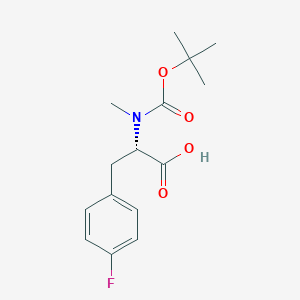

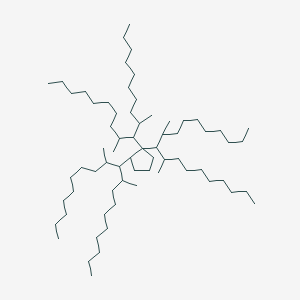
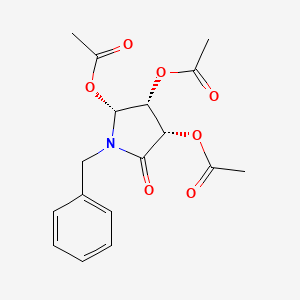
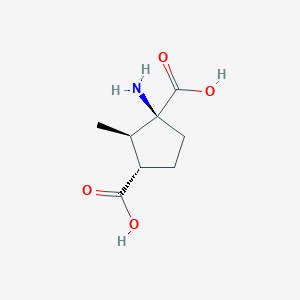
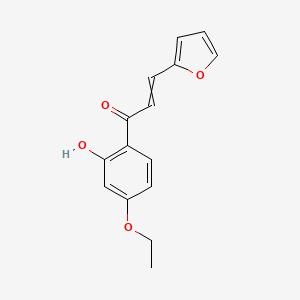

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)


![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

